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3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one

Cat. No.: B15172744
CAS No.: 922186-26-3
M. Wt: 212.24 g/mol
InChI Key: UWOFXGZKPUCZBQ-UHFFFAOYSA-N
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Description

Contextualization within Natural Product Chemistry

Phenanthrenoids are a notable class of secondary metabolites found throughout the plant kingdom. core.ac.uktandfonline.com These compounds are not essential for the primary metabolic processes of a plant but play crucial roles in defense, signaling, and interaction with the environment. Phenanthrenes and their derivatives, such as dihydrophenanthrenes, are particularly abundant in certain plant families, most notably Orchidaceae (the orchid family), but are also found in families like Juncaceae (rushes), Dioscoreaceae (yams), and Combretaceae. core.ac.ukwikipedia.orgnih.gov

The Orchidaceae family is one of the richest sources of these compounds, with hundreds of phenanthrenoids isolated from genera such as Dendrobium, Bulbophyllum, Eria, and Cymbidium. core.ac.uk Dihydrophenanthrenes (DPs) are considered major bioactive ingredients in many medicinal plants from the Orchidaceae family. nih.gov Similarly, the Juncaceae family is another significant source, with numerous phenanthrenes having been isolated from various Juncus species. core.ac.uknih.gov

The structural diversity of these compounds is vast, often involving different patterns of hydroxylation and methoxylation on the phenanthrene (B1679779) core. core.ac.uk This structural variation is not random; specific substitution patterns can be characteristic of particular plant families. For instance, vinyl-substituted phenanthrenes are reported almost exclusively from Juncaceae, while certain other substitutions are more common in Orchidaceae. researchgate.netacs.org This makes phenanthrenoids valuable as chemotaxonomic markers, helping botanists and chemists to classify plants and understand their evolutionary relationships. researchgate.netacs.org

Table 1: Examples of Plant Families and Genera Rich in Phenanthrenoids
FamilyRepresentative GeneraNotable Characteristics
Orchidaceae Dendrobium, Bletilla, Pholidota, CymbidiumThe most abundant source of phenanthrenes; DPs are major bioactive components. core.ac.uknih.govresearchgate.net
Juncaceae Juncus, LuzulaA primary source of phenanthrenes, often with unique vinyl substitutions. nih.govresearchgate.netmdpi.com
Dioscoreaceae Dioscorea (Yams)Phenanthrenes are found in the peels and possess various bioactivities. wikipedia.orgnih.gov
Combretaceae CombretumA known source of phenanthrene derivatives. wikipedia.orgnih.gov
Betulaceae Betula (Birch)A family from which some phenanthrenes have been isolated. core.ac.ukwikipedia.org

Overview of Phenanthrenoid Derivatives in Academic Research

The academic interest in phenanthrenoid derivatives stems from their wide array of potential biological activities. core.ac.uk For decades, researchers have isolated and characterized these natural products to evaluate their pharmacological potential. Modern pharmacological studies have revealed that phenanthrenes from medicinal plants possess a range of effects, including anti-inflammatory, anti-tumor, antioxidant, and anti-bacterial activities. nih.govnih.gov

A significant body of research has focused on the cytotoxic and antiproliferative properties of phenanthrenes against various cancer cell lines. nih.govnih.gov For example, 9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diol, isolated from the orchid Eulophia nuda, has demonstrated cytotoxic activity against human cancer cells. wikipedia.org Dimeric phenanthrenes isolated from Juncus maritimus have also shown strong antiproliferative activity. nih.gov

Beyond cytotoxicity, phenanthrenoids are investigated for other therapeutic applications. Compounds isolated from the peels of the Dioscorea genus (yams) have been studied for their antioxidant and anti-inflammatory effects. nih.gov Research into 3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one itself has explored its potential as an enzyme inhibitor, specifically targeting proteases involved in viral replication. smolecule.com The diverse biological activities of this chemical class ensure that it remains a promising and active area of natural product research. acs.orgresearchgate.net

Table 2: Investigated Biological Activities of Phenanthrenoids
Biological ActivityDescriptionSource Example(s)
Antiproliferative / Cytotoxic Inhibition of cancer cell growth. A primary focus of phenanthrene research. nih.govJuncus species, Eulophia nuda wikipedia.orgnih.gov
Anti-inflammatory Reduction of inflammation. nih.govDioscorea species, Luzula sylvatica nih.govnih.gov
Antioxidant Neutralization of harmful free radicals.Dendrobium species, Dioscorea species nih.govnih.gov
Antimicrobial Inhibition of microbial growth. researchgate.netOrchidaceae species researchgate.net
Enzyme Inhibition Specific inhibition of enzyme function, such as viral proteases. smolecule.comThis compound smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O2 B15172744 3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one CAS No. 922186-26-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

922186-26-3

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

3-hydroxy-2,3-dihydro-1H-phenanthren-4-one

InChI

InChI=1S/C14H12O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-6,12,15H,7-8H2

InChI Key

UWOFXGZKPUCZBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C3C=C2)C(=O)C1O

Origin of Product

United States

Synthetic Strategies for 3 Hydroxy 2,3 Dihydrophenanthren 4 1h One and Derivatives

Total Synthesis Approaches to the Dihydrophenanthrenone Core

Total synthesis of the dihydrophenanthrenone core involves the ab initio construction of the fused tricyclic ring system from simpler, often acyclic or monocyclic, starting materials. These methods can be broadly categorized into stepwise sequences that build one ring at a time and catalyst-mediated reactions that can form multiple bonds in a single step.

Stepwise Reaction Sequences for Ring System Construction

Stepwise construction of the dihydrophenanthrenone ring system is a classic and reliable approach. A common strategy is analogous to the Haworth synthesis of polycyclic aromatic hydrocarbons, which involves a sequence of Friedel-Crafts reactions to build the fused rings onto an existing aromatic core. researchgate.net

A representative synthetic sequence can commence from a naphthalene (B1677914) derivative, such as 1-naphthylacetic acid. The key steps are as follows:

Friedel-Crafts Acylation: The starting naphthalene derivative is acylated using a dicarboxylic anhydride, like succinic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction typically occurs at the more reactive peri-position to yield a γ-ketoacid.

Reduction: The ketone carbonyl in the side chain is reduced to a methylene (B1212753) group. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are standard methods for this transformation.

Intramolecular Friedel-Crafts Acylation (Cyclization): The resulting carboxylic acid is then induced to cyclize onto the naphthalene ring. This is an intramolecular Friedel-Crafts acylation, often promoted by strong acids like polyphosphoric acid (PPA) or liquid hydrogen fluoride (B91410) (HF), which forms the third, six-membered ring and establishes the 2,3-dihydrophenanthren-4(1H)-one core. rsc.orgnih.gov

This stepwise approach is highly versatile, allowing for the synthesis of substituted dihydrophenanthrenones by using appropriately functionalized starting materials. vignan.ac.in

Catalyst-Mediated Cyclization and Coupling Reactions

Modern synthetic chemistry increasingly relies on transition-metal catalysis to construct complex molecular architectures efficiently. Palladium, rhodium, and gold catalysts have been instrumental in developing new routes to phenanthrene (B1679779) and dihydrophenanthrene systems. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-C bond formation. One-pot domino reactions, for instance, can construct the phenanthrene skeleton from simple aryl halides and benzoyl chlorides. nih.gov A strategy developed by Jana and co-workers involves a palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction to synthesize 9,10-dihydrophenanthrene (B48381) derivatives from vinyl bromoaldehydes. wikipedia.org This methodology demonstrates the power of palladium catalysis in orchestrating complex cyclization cascades to rapidly build the polycyclic core.

Gold-Catalyzed Cyclizations: Gold catalysts have emerged as powerful tools for activating alkynes toward nucleophilic attack. A notable approach involves the gold(I)-catalyzed cyclization of biphenyl-embedded trienynes. This reaction proceeds in the presence of an alcohol, which acts as a nucleophile, to generate alkoxy-functionalized dihydrophenanthrenes. chem-station.com This method provides a direct route to functionalized dihydrophenanthrene scaffolds under mild conditions.

The table below summarizes key catalyst-mediated reactions for phenanthrene core synthesis.

Catalytic SystemReaction TypeKey TransformationRef.
Pd(OAc)₂ / PPh₃ / Cs₂CO₃Heck / Reverse Diels-AlderCyclization of vinyl bromoaldehydes wikipedia.org
Pd(PPh₃)₄ / Cs₂CO₃Domino C-H ActivationOne-pot synthesis from aryl iodides nih.gov
[Au]⁺ (e.g., JohnPhosAu(MeCN)SbF₆)Alkyne CyclizationCyclization of biphenyl-embedded trienynes chem-station.com

Modular Synthesis and Functionalization of Dihydrophenanthrenone Scaffolds

A modular approach to synthesis focuses on assembling complex molecules from pre-functionalized building blocks or by selectively modifying a common scaffold. This strategy offers flexibility and efficiency for creating libraries of related compounds.

Regioselective and Stereoselective Synthetic Pathways

Controlling the regiochemistry and stereochemistry is crucial for synthesizing specific biologically active isomers. For 3-hydroxy-2,3-dihydrophenanthren-4(1H)-one, the key challenge is the stereoselective installation of the hydroxyl group at the C3 position.

Stereoselective Reduction: A common strategy to achieve stereocontrol is the reduction of a prochiral precursor. For example, the synthesis could proceed through a 2,3-dihydrophenanthrene-3,4-dione intermediate. The stereoselective reduction of the C3-ketone would then yield the desired 3-hydroxy derivative. Various chiral reducing agents and catalyst systems are known to effect such transformations with high diastereoselectivity. rsc.org While direct examples on the dihydrophenanthrenedione are not extensively documented, principles from the stereoselective reduction of other cyclic α-hydroxy ketones, such as steroidal systems, can be applied. rsc.org

Asymmetric Synthesis: An alternative is to build the chirality into the molecule during the ring-forming process. Asymmetric synthesis methodologies, such as chiral auxiliary-guided reactions or enantioselective catalysis, can be employed. For instance, an asymmetric Diels-Alder reaction could be envisioned to construct the partially saturated ring with the desired stereochemistry. A related approach has been successfully used in the enantioselective synthesis of dihydrobenzo[c]phenanthrene-1,4-quinones, demonstrating the feasibility of controlling helical chirality in such systems. nih.gov

Introduction of Hydroxyl, Alkoxyl, and Other Substituents onto the Phenanthrenone (B8515091) Skeleton

Functionalization of the pre-formed dihydrophenanthrenone skeleton allows for the synthesis of a diverse range of derivatives. The aromatic rings of the phenanthrenone core are amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents. However, directing these substitutions to specific positions (regioselectivity) can be challenging.

A more targeted approach involves the use of modern cross-coupling and C-H functionalization reactions. For instance, if a bromo- or triflate-substituted dihydrophenanthrenone is synthesized, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be used to introduce a wide array of aryl, alkyl, and heteroatom-containing groups.

The introduction of hydroxyl and alkoxyl groups is of particular interest. A review on the regioselective functionalization of 9-phenanthrenols highlights various strategies that can be adapted for the dihydrophenanthrenone scaffold. rsc.org Directed ortho-metalation, followed by reaction with an oxygen electrophile, is a powerful method for introducing hydroxyl groups at specific positions on the aromatic rings.

The table below outlines different functionalization strategies.

Reaction TypeReagents/CatalystFunctional Group IntroducedRef.
Electrophilic Aromatic Substitutione.g., Br₂, FeBr₃Halogen (e.g., -Br) rsc.org
Suzuki CouplingPd catalyst, boronic acidAryl, Alkyl researchgate.net
Directed ortho-Metalationn-BuLi, electrophileVarious (e.g., -OH, -CHO) rsc.org

Novel Annulation Reactions for Dihydrophenanthrene Systems (e.g., Base-Mediated [3+3] Cyclization)

Annulation reactions, which involve the formation of a new ring onto an existing structure, are highly efficient methods for constructing polycyclic systems. Among these, [3+3] cycloadditions are powerful strategies for building six-membered rings.

While direct examples of base-mediated [3+3] annulations for the synthesis of the this compound core are not prevalent in the literature, analogous reactions provide a proof of concept for this approach. For example, a base-mediated [3+3] annulation has been successfully employed for the synthesis of tetrahydrochromenes. In this reaction, a β-tetralone (a ketone structurally similar to the target's precursor) reacts with a Morita-Baylis-Hillman acetate (B1210297) in the presence of a base like cesium carbonate (Cs₂CO₃). vignan.ac.in The reaction proceeds through a cascade Michael/oxa-Michael pathway to construct the new six-membered heterocyclic ring. vignan.ac.in

This methodology highlights the potential of using a similar base-mediated [3+3] annulation strategy to construct the dihydrophenanthrenone skeleton, potentially by reacting a suitably activated naphthalene derivative with a three-carbon building block under basic conditions.

Reaction TypeSubstratesBase/ConditionsProduct TypeRef.
[3+3] Annulationβ-Tetralone + MBH AcetateCs₂CO₃, THFTetrahydrochromene vignan.ac.in

This strategy represents a promising area for future research in the development of novel and efficient synthetic routes to dihydrophenanthrene systems.

Chemical Reactivity and Mechanistic Investigations of Dihydrophenanthren 4 1h One Structures

Elucidation of Reaction Mechanisms in Dihydrophenanthrene Synthesis

The synthesis of the dihydrophenanthrene core, the foundational structure of 3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one, can be achieved through several established mechanistic pathways. These methods construct the tricyclic system through intramolecular cyclization or metal-catalyzed coupling reactions.

Pschorr Cyclization: This reaction is a classical method for synthesizing phenanthrene (B1679779) derivatives from diazotized α-aryl-o-aminocinnamic acids through an intramolecular arylation. drugfuture.comwikipedia.org The mechanism involves the diazotization of an aromatic amine, which then undergoes a copper-catalyzed intramolecular cyclization. wikipedia.orgthieme.de The key intermediate is an aryldiazonium salt. wikipedia.org Nitrogen gas is eliminated, forming an aryl radical that subsequently attacks the adjacent aromatic ring to forge the new carbon-carbon bond, completing the tricyclic phenanthrene skeleton. thieme.de The final step involves rearomatization to yield the phenanthrene derivative. wikipedia.org

Bardhan-Sengupta Phenanthrene Synthesis: This is considered one of the most reliable and convenient methods for creating the phenanthrene ring system. ias.ac.inquimicaorganica.org The synthesis involves the cyclization of a tethered cyclohexanol (B46403) group onto an aromatic ring, typically catalyzed by a dehydrating agent like diphosphorus (B173284) pentoxide. wikipedia.org This step is an electrophilic aromatic substitution. The resulting polycyclic system is then subjected to dehydrogenation, commonly using selenium, to aromatize the newly formed rings and yield the final phenanthrene structure. ias.ac.inwikipedia.org This method is noted for its regiospecificity, avoiding the formation of isomers that can occur in other cyclization methods like the Haworth synthesis. quimicaorganica.org

Palladium-Catalyzed Intramolecular Heck Reaction: Modern synthetic approaches often employ palladium-catalyzed reactions to construct the dihydrophenanthrene framework. espublisher.comespublisher.comresearchgate.net An intramolecular Heck reaction, for instance, can be used to form the central ring. The mechanism involves the oxidative addition of a Pd(0) catalyst to an aryl halide. wikipedia.org The resulting arylpalladium(II) complex then undergoes an intramolecular insertion with an appropriately positioned alkene. This cyclization step typically proceeds via an exo-trig process. scholaris.ca The final steps involve β-hydride elimination to regenerate the alkene (in a new position) and reductive elimination to release the dihydrophenanthrene product and regenerate the Pd(0) catalyst. wikipedia.org Alternative mechanisms, such as a 6π electrocyclic ring closure, have also been proposed and investigated using theoretical calculations. espublisher.com

Comparison of Dihydrophenanthrene Synthesis Mechanisms
ReactionKey IntermediateKey Features
Pschorr CyclizationAryldiazonium salt / Aryl radical wikipedia.orgthieme.deIntramolecular arylation; Copper-catalyzed. wikipedia.org
Bardhan-Sengupta SynthesisCyclohexanol derivativeElectrophilic cyclization followed by dehydrogenation; High regiospecificity. quimicaorganica.orgwikipedia.org
Palladium-Catalyzed Heck ReactionArylpalladium(II) complex wikipedia.orgIntramolecular coupling of aryl halide and alkene; Catalytic cycle. espublisher.comwikipedia.org

Functional Group Interconversions on the Dihydrophenanthrenone Scaffold

The this compound scaffold possesses two primary functional groups amenable to transformation: a secondary alcohol at the C3 position and a ketone at the C4 position. These groups allow for a variety of chemical modifications.

Reactions of the Hydroxyl Group: The secondary alcohol is a versatile functional handle.

Oxidation: The hydroxyl group can be oxidized to a ketone, yielding a diketone derivative. This transformation is a fundamental functional group interconversion in organic synthesis. fiveable.me

Conversion to Leaving Groups: The hydroxyl group is a poor leaving group but can be converted into a better one, such as a tosylate or a halide. fiveable.meyoutube.com Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can transform the alcohol into the corresponding alkyl chloride or bromide. fiveable.me This conversion "activates" the position for subsequent nucleophilic substitution reactions. youtube.com

Reactions of the Carbonyl Group: The ketone at C4 is a primary site for nucleophilic attack and reduction.

Reduction: The carbonyl group can be reduced to a secondary alcohol, forming a diol. This can be accomplished with various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of such a reduction can be influenced by the existing stereocenter at C3 and the choice of reagent. imperial.ac.uk

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by nucleophiles like Grignard reagents or organolithium compounds. fiveable.me This allows for the introduction of new carbon-carbon bonds at the C4 position, leading to tertiary alcohols after acidic workup.

Potential Functional Group Interconversions
Functional GroupTransformationPotential Product Type
C3-HydroxylOxidationDiketone
Conversion to Halide/TosylateActivated scaffold for substitution
C4-KetoneReductionDiol
Nucleophilic Addition (e.g., Grignard)Tertiary alcohol

Photochemical and Thermochemical Transformations of Dihydrophenanthrenes

Dihydrophenanthrene structures exhibit distinct reactivity when exposed to light and heat, leading to cyclization, fission, and decomposition reactions.

Photochemical Transformations: The most prominent photochemical reaction related to dihydrophenanthrenes is the electrocyclization of stilbenes, often referred to as the Mallory reaction. wikipedia.orgnih.gov

Photocyclization: Upon irradiation with UV light, cis-stilbene (B147466) undergoes a reversible 6π-electrocyclization to form trans-4a,4b-dihydrophenanthrene. researchgate.netresearchgate.net This intermediate is typically unstable and, in the absence of an oxidizing agent, can revert to cis-stilbene. nih.govresearchgate.net However, it can be trapped by an oxidant like iodine or oxygen to yield the fully aromatic phenanthrene. researchgate.net This photochemical pathway is a cornerstone for the synthesis of many phenanthrene and helicene derivatives. beilstein-journals.org

Photofragmentation: Certain substituted dihydrophenanthrenes can undergo fragmentation upon photolysis. For example, photolysis of 1-methylene-1,2,2a,10b-tetrahydrocyclobuta[l]phenanthrenes at ambient temperature results in fragmentation to produce phenanthrene and the corresponding allene. nih.gov

Thermochemical Transformations: The thermal stability of the phenanthrene core is high, but it undergoes decomposition under forcing conditions. Studies on the thermal decomposition of phenanthrene reveal that it degrades at high temperatures, with the process being influenced by the atmosphere (e.g., inert vs. oxidizing). nih.govnih.gov

Summary of Transformations
Transformation TypeProcessOutcome
PhotochemicalStilbene (B7821643) Photocyclization (Mallory Reaction) wikipedia.orgFormation of unstable dihydrophenanthrene intermediate, which can be oxidized to phenanthrene. researchgate.net
PhotofragmentationCleavage of substituted dihydrophenanthrene precursors to phenanthrene and allenes. nih.gov
ThermochemicalPyrolysisDecomposition into smaller gaseous products (H₂, CH₄). nih.govrsc.org
Oxidative DecompositionFormation of oxygenated derivatives (e.g., quinones) followed by further decomposition. ufba.br

Computational Chemistry and Theoretical Studies of 3 Hydroxy 2,3 Dihydrophenanthren 4 1h One

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT)

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations used to predict the reactivity of a molecule. wikipedia.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. taylorandfrancis.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. taylorandfrancis.com For 3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one, the HOMO is expected to be localized primarily on the electron-rich phenanthrene (B1679779) ring system and the hydroxyl group, while the LUMO would likely be centered on the electron-deficient carbonyl group and the α,β-unsaturated system.

Table 1: FMO Parameters for this compound (Illustrative Data)

ParameterEnergy (eV)Implication
EHOMO-6.15Indicates the capacity for electron donation, characteristic of nucleophilic behavior.
ELUMO-2.20Represents the ability to accept electrons, characteristic of electrophilic behavior.
Energy Gap (ΔE)3.95A moderate gap suggests a balance between stability and reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. researchgate.net

For this compound, an MEP map would reveal the most reactive sites. The oxygen atoms of the carbonyl and hydroxyl groups would exhibit intense red regions, indicating a high electron density and their role as primary sites for electrophilic interactions and hydrogen bonding. Conversely, the hydrogen atom of the hydroxyl group and the areas near the carbonyl carbon would show shades of blue, identifying them as electrophilic centers.

Conformational Analysis through Theoretical Modeling

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules, which in turn influences their physical properties and biological activity. Theoretical calculations are employed to determine the geometries and relative stabilities of different possible conformers. ufms.brufms.br For this compound, the primary source of conformational isomerism is the dihydrophenanthrenone ring system, which is not planar, and the orientation of the hydroxyl substituent.

The non-aromatic ring can adopt various puckered conformations, such as a twist-chair or boat-like structure. The hydroxyl group at the C3 position can exist in either an axial or an equatorial orientation. By performing geometry optimization calculations for each possible conformer, their relative energies can be determined. The conformer with the lowest energy is the most stable and will be the most populated at equilibrium. ufms.br These theoretical investigations show that s-cis conformations are often more stable in similar α,β-unsaturated carbonyl systems. researchgate.net

Table 2: Relative Energies of Conformers of this compound (Illustrative Data)

ConformerHydroxyl Group OrientationRelative Energy (kcal/mol)Predicted Population at 298 K (%)
1Equatorial0.00~75
2Axial0.85~25

Quantitative Structure-Activity Relationship (QSAR) Modeling of Dihydrophenanthrenone Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the structural properties of a series of compounds and their biological activity. nih.govnih.gov QSAR models are invaluable in drug discovery for predicting the activity of new, unsynthesized compounds, thereby saving time and resources. mdpi.com

For dihydrophenanthrenone analogues, a QSAR study would involve compiling a dataset of compounds with experimentally measured biological activity (e.g., anticancer or anti-inflammatory). For each analogue, a set of molecular descriptors is calculated, which quantify various aspects of the molecule's structure, such as its physicochemical, electronic, and topological properties. Statistical methods, like multiple linear regression (MLR), are then used to generate a model that links these descriptors to the observed activity. nih.gov Such models can guide the design of new analogues with potentially enhanced potency. nih.gov

Table 3: Example Descriptors and Activity for a QSAR Model of Dihydrophenanthrenone Analogues (Illustrative Data)

AnalogueLogP (Lipophilicity)Dipole Moment (Debye)Molecular WeightBiological Activity (IC50, µM)
Compound A3.12.5212.2515.2
Compound B (with -Cl)3.62.9246.709.8
Compound C (with -OCH3)2.92.2242.2812.5

Molecular Dynamics Simulations and Docking Studies for Biological Target Interactions (in in vitro or non-human models)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate how a small molecule (ligand), such as this compound, interacts with a biological target, typically a protein or enzyme. mdpi.com

Molecular docking predicts the preferred binding orientation and affinity of the ligand within the active site of a receptor. thesciencein.org The results are often expressed as a binding energy score, where a more negative value indicates a stronger, more favorable interaction. Docking studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Following docking, MD simulations can be performed to assess the stability of the predicted complex over time in a simulated physiological environment. uantwerpen.be These simulations provide a dynamic view of the interaction, confirming whether the ligand remains stably bound in the active site and revealing any conformational changes in the protein or ligand upon binding. These studies are crucial for identifying potential biological targets and understanding the molecule's mechanism of action at a molecular level.

Table 4: Illustrative Molecular Docking Results for this compound against Potential Biological Targets

Protein Target (PDB ID)Potential RoleBinding Energy (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)Inflammation-8.5Arg120, Tyr355, Ser530
B-Raf KinaseCancer-9.2Cys532, Asp594, Phe595
Lanosterol 14α-demethylaseAntifungal-7.9Heme, Tyr132, His377

Biological Activities of Dihydrophenanthren 4 1h One Analogues in Non Human and in Vitro Systems

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., FaDu, HeLa, MCF7, H460, CaCo2, HepG2, HL-60, THP-1, U2OS)

Analogues of dihydrophenanthren-4(1H)-one have demonstrated significant cytotoxic activities across a diverse panel of human cancer cell lines in various in vitro studies. The efficacy of these compounds is often evaluated by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound that inhibits 50% of the cell population.

Research has shown that phenanthrene (B1679779) and its derivatives can be potent cytotoxic agents. For instance, a study on phenanthrenes isolated from Dendrobii Herba revealed that several compounds exhibited cytotoxicity against the human hypopharynx squamous carcinoma cell line, FaDu, with IC₅₀ values ranging from 2.55 to 17.70 μM. researchgate.net Similarly, certain phenanthrene derivatives have shown significant activity against the HeLa human cervical cancer cell line, with one compound demonstrating an IC₅₀ value of 0.97 μM. nih.gov

The cytotoxicity of these compounds extends to other cancer types as well. Dihydrophenanthrene derivatives from Cymbidium ensifolium were tested against human lung (H460), breast (MCF7), and colon (CaCo2) cancer cells. nih.gov One of the isolated compounds, Cymensifin A, showed notable activity against MCF7 and CaCo2 cells. nih.gov Further studies have reported the cytotoxic effects of phenanthrene compounds on liver cancer cells (HepG2), leukemia cell lines (HL-60 and THP-1), and osteosarcoma cells (U2OS). nih.gov For example, one phenanthrene derivative displayed an IC₅₀ of 19.64 µM against HepG2 cells. nih.gov Another compound showed IC₅₀ values of 18.95 ± 0.70 µM and 11.51 ± 0.12 µM against HL-60 and THP-1 cells, respectively. nih.gov Against the U2OS cell line, a different phenanthrene derivative recorded IC₅₀ values of 21.52 ± 0.08 µM after 24 hours of treatment. nih.gov

The structural features of these molecules, such as the number and position of hydroxyl and methoxy (B1213986) groups on the phenanthrene ring, play a crucial role in their cytotoxic potency. nih.gov

Compound TypeCell LineCancer TypeIC₅₀ (μM)Source
Phenanthrene AnalogueFaDuHypopharynx Squamous Carcinoma2.55 - 17.70 researchgate.net
Phenanthrene Analogue (Compound 12)HeLaCervical Cancer0.97 nih.gov
Cymensifin AMCF7Breast CancerEffective at 50 µM nih.gov
Cymensifin ACaCo2Colon CancerEffective at 50 µM nih.gov
Phenanthrene Analogue (Compound 1)HepG2Liver Cancer19.64 nih.gov
Phenanthrene Analogue (Compound 2)HL-60Promyelocytic Leukemia18.95 ± 0.70 nih.gov
Phenanthrene Analogue (Compound 2)THP-1Acute Monocytic Leukemia11.51 ± 0.12 nih.gov
Phenanthrene Analogue (Compound 3)U2OSOsteosarcoma21.52 ± 0.08 (24h) nih.gov

Beyond general cytotoxicity, research has delved into the mechanisms by which dihydrophenanthren-4(1H)-one analogues impact cancer cells, focusing on cell viability, the induction of apoptosis (programmed cell death), and modulation of the cell cycle.

Studies have demonstrated that these compounds can significantly reduce cell viability in a concentration-dependent manner. For example, treatment with Cymensifin A led to a lower percentage of cell viability in breast (MCF7) and colon (CaCo2) cancer cells compared to the chemotherapeutic drug cisplatin (B142131) at the same concentration. nih.gov

A key mechanism for the anticancer activity of these compounds is the induction of apoptosis. This is often characterized by morphological changes such as cell shrinkage and nuclear fragmentation. Treatment with certain phenanthrene derivatives has been shown to induce these apoptotic features. For instance, a dihydrofuran-3-one and 9,10-phenanthrenequinone hybrid compound was found to induce apoptosis in HCT-116 cells. nih.gov Similarly, Cymensifin A treatment resulted in a higher percentage of apoptosis in MCF7 and CaCo2 cells. nih.gov

Antiviral Activities in Model Systems (e.g., Tobacco Mosaic Virus (TMV) RNA)

Analogues of dihydrophenanthren-4(1H)-one, particularly those belonging to the broader class of phenanthroindolizidines and phenanthroquinolizidines, have been investigated for their antiviral properties, with a notable focus on the Tobacco Mosaic Virus (TMV), a widely used model in antiviral research.

Research has shown that these compounds can exhibit potent anti-TMV activity through various modes of action, including inactivation, curative, and protection activities. researcher.life The antiviral mechanism often involves the compound binding to the TMV RNA, which interferes with the initiation of virus assembly. nih.gov

Several studies have focused on designing and synthesizing phenanthrene-based compounds that target TMV. One study reported a series of phenanthroindolizidine analogues that displayed good anti-TMV activity, with some even surpassing the commercial antiviral agent Ningnanmycin. researcher.life Specifically, a compound known as (S)-deoxytylophorinine showed excellent inactivation, curative, and protection activity against TMV. researcher.life Another study on phenanthroquinolizidine alkaloids also found that most of the tested compounds exhibited good to excellent in vivo anti-TMV activity, with some being significantly more active than the control compounds. nih.gov

These findings highlight the potential of the phenanthrene scaffold as a basis for developing new antiviral agents, particularly for plant viruses. The ability of these compounds to interact with viral RNA presents a promising avenue for further research and development. researchgate.netnih.govresearcher.life

Antioxidant and Anti-inflammatory Properties in Cellular Models

Derivatives of dihydrophenanthrene have been investigated for their potential antioxidant and anti-inflammatory effects in various cellular models. These properties are critical in combating cellular stress and inflammation, which are implicated in numerous diseases.

The antioxidant capacity of these compounds is often attributed to their chemical structure, particularly the presence and arrangement of hydroxyl groups, which can donate electrons or hydrogen atoms to neutralize free radicals. nih.gov Studies on hydroxylated phenanthrenes, which are structurally related to dihydrophenanthren-4(1H)-one, have demonstrated significant antioxidant activity in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical-scavenging assay. nih.gov For example, 6-Methoxycoelonin was identified as a potent cytotoxic agent, while Callosin showed the strongest DPPH-scavenging activity in one study, although this antioxidant potential did not correlate with its antiproliferative activity in the tested cancer cell lines.

In terms of anti-inflammatory properties, research has shown that certain phenanthrene derivatives can modulate inflammatory pathways in cellular models. For instance, 2,7-dihydroxy-4,6-dimethoxy phenanthrene (DDP), isolated from yam peel extract, was found to decrease the levels of inflammatory mediators in LPS-stimulated Raw 264.7 macrophage cells. uconn.edu This compound also reduced reactive oxygen species levels and suppressed the expression of inflammatory proteins like iNOS and COX-2 by targeting the nuclear factor-κB (NF-κB) pathway. uconn.edu These findings suggest that dihydrophenanthrene analogues may exert their anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response.

Neuroprotective Effects in In Vitro Models

The potential neuroprotective effects of compounds structurally related to 3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one have been explored in in vitro models. These studies aim to understand how such molecules might protect nerve cells from damage and degeneration, which are hallmarks of various neurological disorders.

Research on polyphenols, a broad class of compounds that includes phenanthrene derivatives, has shown promise in this area. For example, a study investigating the neuroprotective effects of 3′,4′-dihydroxyphenylglycol (DHPG), a polyphenol found in extra virgin olive oil, demonstrated its ability to reduce cell death in an in vitro hypoxia–reoxygenation model using rat brain slices. nih.gov This model simulates the conditions of oxygen deprivation and subsequent restoration that can cause neuronal damage. The administration of DHPG was found to decrease the efflux of lactate (B86563) dehydrogenase (LDH), which is an indicator of cellular damage and death. nih.gov

Furthermore, the study showed that DHPG could reduce the loss of retinal nerve cells in diabetic rats, suggesting a protective role in the context of diabetic neuropathy. nih.gov The neuroprotective and antioxidant effects were enhanced when DHPG was combined with another polyphenol, hydroxytyrosol. nih.gov Although this study did not directly test this compound, the findings for structurally related polyphenols suggest a potential avenue for research into the neuroprotective capabilities of dihydrophenanthrene analogues.

Enzyme Inhibition Studies (e.g., mPGES-1, HIV-1 Integrase)

Analogues of dihydrophenanthren-4(1H)-one have been the subject of enzyme inhibition studies, targeting specific enzymes involved in disease pathways, such as HIV-1 integrase and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).

HIV-1 Integrase Inhibition: HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV). Several phenanthrene-based compounds have been synthesized and evaluated as potential inhibitors of this enzyme. In one study, halogen-substituted phenanthrene β-diketo acids were developed as new HIV-1 integrase inhibitors. The most active compound in this series, 4-(6-Chlorophenanthren-2-yl)-2,4-dioxobutanoic acid, was found to inhibit both the 3′-end processing and strand transfer steps of the integration process, with IC₅₀ values of 5 and 1.3 μM, respectively. Docking studies suggested that these compounds might bind to a novel region in the integrase active site, indicating their potential to overcome resistance to existing drugs.

mPGES-1 Inhibition: Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandin E2 (PGE2). As such, it is a promising target for the development of new anti-inflammatory drugs. While direct studies on this compound as an mPGES-1 inhibitor are not prominent, research into inhibitors with different chemical scaffolds is extensive. Structure-based computational screening has led to the identification of several potent and selective inhibitors of human mPGES-1. nih.gov For instance, a series of inhibitors based on the indole (B1671886) structure of MK-886 have been developed, with some compounds inhibiting mPGES-1 in the low nanomolar range and showing high selectivity over other enzymes like mPGES-2 and thromboxane (B8750289) synthase. These studies underscore the potential for discovering novel inhibitors of mPGES-1, and the phenanthrene scaffold could be a candidate for future exploration in this context.

Other Biological Modulations in Non-Human Biological Systems (e.g., NGF secretion enhancement)

Beyond the previously discussed activities, research into related chemical structures suggests other potential biological modulations in non-human systems. One such area of interest is the enhancement of Nerve Growth Factor (NGF) signaling, which is crucial for the differentiation, survival, and maintenance of neurons.

Furthermore, the verbenachalcone (B1252016) analogue also demonstrated neuroprotective properties by enhancing cell survival under conditions of serum deprivation, an effect associated with the suppression of caspase-3/7 activation. These findings illustrate how synthetic compounds can modulate NGF-related pathways, suggesting that the screening of dihydrophenanthren-4(1H)-one analogues for similar activities could be a worthwhile endeavor in the search for new therapeutic agents for neurodegenerative diseases.

Structure Activity Relationship Sar Studies of 3 Hydroxy 2,3 Dihydrophenanthren 4 1h One Derivatives

Impact of Substituent Position and Nature on Biological Efficacy

The biological activity of derivatives of the 3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one scaffold is significantly influenced by the nature and placement of substituent groups. While direct SAR studies on this specific molecule are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally related 9,10-dihydrophenanthrene (B48381) derivatives, particularly those investigated as inhibitors of SARS-CoV-2 3C-like protease (3CLpro).

In these related studies, modifications at various positions on the dihydrophenanthrene core have demonstrated a considerable impact on inhibitory potency. For instance, the introduction of different functional groups at positions analogous to R¹, R², and R³ on the core structure has been shown to modulate activity.

Substitutions at the R¹ Position: The size and nature of the substituent at this position play a critical role. An increase in the bulkiness of the group, from a methyl to an ethyl, isopropyl, and then to a cyclohexyl or a 4-bromophenyl group, has been correlated with a progressive enhancement of inhibitory activity against SARS-CoV-2 3CLpro. However, further increasing the size with groups like 4-cyanophenyl or benzyl (B1604629) led to a decrease in activity, suggesting an optimal size and lipophilicity for this position to achieve effective binding.

Substitutions at the R² Position: Modifications at the C-2 and C-3 positions of the dihydrophenanthrene ring, such as the introduction of a methyl group, have been observed. In the context of SARS-CoV-2 3CLpro inhibition, these substitutions resulted in compounds with inhibitory activities comparable to the unsubstituted parent molecule, indicating that these positions may be less sensitive to small alkyl substitutions.

Substitutions at the R³ Position: The nature of the substituent at this position has been shown to be a key determinant of biological efficacy. For instance, the conversion of a pyridine (B92270) group to a quinoline (B57606) at this position was found to be favorable for activity. In contrast, the introduction of pyrimidine, pyrazole, or purine (B94841) derivatives at the R³ position was unfavorable. Furthermore, the incorporation of a 5-phenyl group onto a pyridyl substituent at this position was of great importance for enhancing the inhibitory activity.

These findings from related dihydrophenanthrene scaffolds suggest that the biological efficacy of this compound derivatives would be highly dependent on a careful selection of substituents at specific positions. The data underscores the importance of a strategic approach to chemical modification to optimize the therapeutic potential of this class of compounds.

Table 1: Impact of R¹ Substituent on SARS-CoV-2 3CLpro Inhibitory Activity of 9,10-Dihydrophenanthrene Derivatives

Compound IDR¹ SubstituentIC₅₀ (µM)
A1 Methyl61.15
A2 Ethyl33.06
A3 Isopropyl29.46
A4 Cyclohexyl9.06
A5 4-Bromophenyl6.44
A6 4-Cyanophenyl19.32
A7 Benzyl11.39

Data derived from studies on related 9,10-dihydrophenanthrene derivatives.

Stereochemical Influence on Pharmacological Profiles

Stereochemistry is a critical determinant of the pharmacological properties of a drug, influencing its efficacy, safety, and pharmacokinetic profile. The this compound molecule contains a chiral center at the C-3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). The spatial arrangement of the hydroxyl group at this stereocenter can significantly affect how the molecule interacts with its biological target.

The differential activity of enantiomers arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. This chirality creates a specific three-dimensional binding site that will preferentially interact with one enantiomer over the other, akin to a lock and key mechanism where only a specifically shaped key will fit.

Therefore, the development of this compound as a therapeutic agent would necessitate the following:

Enantioselective Synthesis or Chiral Resolution: Methods to either synthesize a single enantiomer or separate the racemic mixture into its constituent enantiomers would be required. Techniques such as chiral chromatography are commonly employed for this purpose.

Pharmacological Evaluation of Individual Enantiomers: Each enantiomer would need to be independently tested to determine its biological activity, potency, and selectivity. This would identify the eutomer and provide a clearer understanding of the compound's therapeutic potential and safety profile.

Without such studies, the true pharmacological potential of this compound remains partially obscured, as the activity of a racemic mixture represents the combined effects of both enantiomers.

Pharmacophore Development and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its derivatives, developing a pharmacophore model is a key strategy for identifying novel, potent, and selective lead compounds.

A pharmacophore model for this class of compounds would typically be generated based on the structures of known active molecules. The essential features might include:

Hydrogen Bond Acceptors (HBA): The carbonyl group at the 4-position and the oxygen of the hydroxyl group at the 3-position are potential hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The hydroxyl group at the 3-position can act as a hydrogen bond donor.

Hydrophobic/Aromatic Features: The phenanthrene (B1679779) ring system provides a significant hydrophobic and aromatic character, which is likely crucial for binding to the target protein.

One study on cytotoxic phenanthrene derivatives identified a pharmacophore model for activity against the MCF-7 breast cancer cell line. This model comprised three hydrogen bond acceptors and one hydrophobic feature, highlighting the importance of these elements for biological activity. nih.gov

Once a pharmacophore model is established and validated, it can be used in several lead optimization strategies:

Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match the required features. This allows for the rapid identification of diverse chemical scaffolds with the potential for the desired biological activity.

Scaffold Hopping: This strategy involves replacing the central dihydrophenanthrenone core with other chemical scaffolds while retaining the essential pharmacophoric features. This can lead to the discovery of new classes of compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

Structure-Based Drug Design: If the 3D structure of the biological target is known, the pharmacophore model can be used in conjunction with molecular docking studies. This allows for a more detailed understanding of the binding interactions between the ligand and the target, guiding the rational design of modifications to improve binding affinity and selectivity.

3D-QSAR (Quantitative Structure-Activity Relationship): By aligning a series of active compounds based on the pharmacophore model, a 3D-QSAR model can be developed. This model can quantitatively predict the biological activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates.

The iterative process of designing new compounds based on the pharmacophore model, synthesizing them, and evaluating their biological activity is a cornerstone of modern lead optimization. patsnap.com This approach enables a more focused and efficient exploration of the chemical space around the this compound scaffold to develop clinically viable drug candidates.

Biotransformation and Degradation Studies of Dihydrophenanthrenone Compounds

Microbial Metabolism of Dihydrophenanthrenes (e.g., Fungal Biotransformation)

Fungi, particularly white-rot fungi, have demonstrated significant capabilities in metabolizing complex aromatic compounds, including dihydrophenanthrenes. Their enzymatic machinery allows them to transform these compounds into various metabolites.

Fungal species such as Cunninghamella elegans and Pleurotus ostreatus are known to oxidize phenanthrene (B1679779), a process that serves as a model for the metabolism of its derivatives. C. elegans primarily oxidizes phenanthrene at the 1,2-positions to form trans-1,2-dihydroxy-1,2-dihydrophenanthrene and to a lesser extent, at the 3,4-positions to yield trans-3,4-dihydroxy-3,4-dihydrophenanthrene. nih.gov The metabolism in this fungus is highly stereoselective, producing dihydrodiols with an S,S absolute configuration. nih.gov

The white-rot fungus Pleurotus ostreatus metabolizes a significant portion of phenanthrene into several products. asm.orgresearchgate.net A major metabolite is trans-9,10-dihydroxy-9,10-dihydrophenanthrene, with a predominant 9R,10R absolute configuration. asm.org This initial oxidation is primarily mediated by a cytochrome P-450 monooxygenase, followed by the action of an epoxide hydrolase. asm.org Further degradation can lead to ring cleavage products like 2,2'-diphenic acid. asm.orgasm.org Non-ligninolytic fungi can also metabolize phenanthrene to various phenanthrols and their conjugates. asm.org

Table 1: Fungal Biotransformation of Phenanthrene

Fungus Major Metabolites Key Enzymes Stereochemistry of Dihydrodiol
Cunninghamella elegans trans-1,2-dihydroxy-1,2-dihydrophenanthrene, trans-3,4-dihydroxy-3,4-dihydrophenanthrene Cytochrome P-450 monooxygenase, Epoxide hydrolase S,S configuration

Environmental Fate of Dihydrophenanthrenone Structures

Advanced Applications of 3 Hydroxy 2,3 Dihydrophenanthren 4 1h One and Its Derivatives in Chemical Biology

Development as Chemical Probes for Investigating Biological Pathways

Chemical probes are small molecules designed to interact with a specific protein or biological target to study its function in a cellular or organismal context. Activity-based protein profiling (ABPP) is a prominent technique that utilizes such probes to understand the functional state of enzymes directly within complex biological systems. nih.govwikipedia.org These activity-based probes (ABPs) typically feature a reactive group that covalently modifies the active site of a target enzyme, and a reporter tag, like a fluorophore or biotin, for detection and identification. wikipedia.org

While the 3-hydroxy-2,3-dihydrophenanthren-4(1H)-one scaffold and its derivatives are known to possess notable biological activities, including the inhibition of specific enzymes, their development and application explicitly as chemical probes for pathway investigation are not yet extensively documented in scientific literature. smolecule.com Research has focused more on characterizing their inherent therapeutic potential rather than modifying them as tools for molecular interrogation.

However, the known bioactivities of this class of compounds suggest a strong potential for their future development as chemical probes. For instance, the demonstrated ability of this compound to act as a non-covalent inhibitor of enzymes, such as the 3-chymotrypsin-like cysteine protease of SARS-CoV-2, highlights a specific molecular interaction that could be exploited. smolecule.com By incorporating a reactive "warhead" and a reporter tag onto the dihydrophenanthrenone scaffold, researchers could potentially create potent and selective ABPs to label and identify novel enzyme targets or to profile the activity of known proteases in various disease states. Such tools would be invaluable for dissecting the complex signaling pathways in which these enzymes operate.

Scaffolds for New Chemical Entities with Targeted Biological Relevance

The dihydrophenanthrenone structure is a prominent scaffold in a large number of natural products that exhibit diverse and potent biological activities. core.ac.uk These naturally occurring compounds, primarily isolated from orchids, serve as a rich source of inspiration and starting points for the development of new chemical entities (NCEs) with specific therapeutic applications. core.ac.ukresearchgate.net The core structure is frequently substituted with hydroxy and methoxy (B1213986) groups, which significantly influence its biological effects, including antiproliferative, antimicrobial, anti-inflammatory, and antioxidant activities. researchgate.netmdpi.com

Research into phenanthrenes derived from the Orchidaceae family has revealed a wealth of compounds with significant pharmacological potential. researchgate.net For example, dihydrophenanthrenes isolated from Himantoglossum robertianum have demonstrated antiproliferative effects on gastric cancer cell lines and antimicrobial activity against Escherichia coli and Staphylococcus aureus. mdpi.com Similarly, derivatives isolated from Pholidota yunnanensis have shown potent DPPH free radical scavenging activity. nih.gov

The cytotoxic effects of phenanthrene (B1679779) derivatives against various human cancer cell lines have been a particular focus of research. core.ac.ukmdpi.com Compounds such as loroglossol (B1215561) and hircinol (B1204073) have shown the ability to induce apoptosis in cancer cells, making the dihydrophenanthrene scaffold a promising framework for the design of novel anticancer agents. mdpi.com Furthermore, some derivatives have been studied for their potential as non-covalent inhibitors of viral enzymes, indicating a role in antiviral drug development. smolecule.com

The following table summarizes a selection of naturally occurring dihydrophenanthrene derivatives and their documented biological activities, underscoring the importance of this scaffold in medicinal chemistry.

Compound NameNatural SourceObserved Biological Activity
LoroglossolHimantoglossum robertianumAntioxidant, antimicrobial, antiproliferative on gastric cancer cells. mdpi.com
HircinolHimantoglossum robertianumAntioxidant, antimicrobial, antiproliferative on gastric cancer cells. mdpi.com
EulophiolPholidota yunnanensisDPPH free radical scavenging activity. nih.gov
LusianthridinPholidota yunnanensisDPPH free radical scavenging activity. nih.gov
ImbricatinPholidota yunnanensisDPPH free radical scavenging activity. nih.gov
ArundigraminArundina graminifoliaA 9,10-dihydrophenanthrene (B48381) derivative isolated from the orchid. researchgate.net
FlavanthrininDendrobium bulbiferaAntibacterial activity. researchgate.net

Role in Natural Product Synthesis and Semisynthesis

The synthesis of complex natural products is a significant area of organic chemistry that drives the development of new synthetic methodologies. porcogroup.comdigitellinc.com The phenanthrene backbone, from which dihydrophenanthrenones are derived, can be constructed through various synthetic routes. A common method involves the intramolecular cyclization of stilbene (B7821643) derivatives under UV irradiation to form dihydrophenanthrenes, which can then be further modified. wikipedia.org

While the this compound structure is a target of synthesis due to its presence in bioactive natural products, its role as a key intermediate in the total synthesis of other, more complex natural products is not widely reported. Synthetic efforts have largely focused on accessing the diverse range of naturally occurring phenanthrenes themselves rather than using them as building blocks for larger molecules. wikipedia.orgcore.ac.uk

However, the field of semisynthesis offers a powerful approach to generate novel derivatives that may possess improved properties. Semisynthesis starts with a complex natural product isolated from nature and modifies it chemically. nih.gov This strategy leverages nature's ability to create intricate molecular scaffolds, potentially expediting the development of new drugs by improving solubility, potency, or pharmacokinetic profiles. nih.gov The abundance and structural diversity of dihydrophenanthrenones isolated from orchids provide an ideal platform for semisynthetic efforts. core.ac.ukresearchgate.net By chemically modifying the hydroxyl, methoxyl, or other functional groups on the natural scaffold, chemists can systematically explore structure-activity relationships (SAR) and optimize the biological activity of these compounds.

Design of Antifouling or Allelochemical Agents based on Dihydrophenanthrenone Structures

Biofouling, the accumulation of microorganisms, plants, and algae on wetted surfaces, poses significant economic and operational challenges to maritime industries. mdpi.com The search for environmentally benign antifouling agents has led researchers to explore natural products. The initial stage of marine biofouling involves the formation of a microbial biofilm. mdpi.com Therefore, compounds with antimicrobial properties could potentially inhibit this crucial first step. Dihydrophenanthrene derivatives have demonstrated notable antimicrobial activities, suggesting their potential as antifouling agents. researchgate.netmdpi.com By preventing the settlement and growth of pioneer bacteria, these compounds could disrupt the entire biofouling cascade. While the direct application of dihydrophenanthrenones in antifouling coatings is not yet a major area of research, their inherent biological properties make them an interesting scaffold for the design of novel, eco-friendly antifouling solutions.

In terrestrial ecosystems, plants produce a wide array of secondary metabolites to interact with their environment, including chemicals that influence the growth of neighboring plants, a phenomenon known as allelopathy. Phenolic compounds, including stilbenoids and phenanthrenes, are recognized for their role in plant defense and allelopathic processes. researchgate.netnih.gov Certain phenanthrenes isolated from orchids are believed to function as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogens. mdpi.com This defensive role suggests that dihydrophenanthrenone structures could be developed as allelochemical agents for applications in agriculture, potentially leading to new, natural herbicides or plant growth regulators.

Q & A

Q. Key Parameters

  • MIC (Minimum Inhibitory Concentration): Determined via broth microdilution.
  • FIC (Fractional Inhibitory Concentration): Assess combinatorial effects with antibiotics.
  • Positive Controls: e.g., 3-BrBAHSL for quorum-sensing inhibition .

How do substituent modifications impact the biological activity of this compound?

Advanced Research Focus
Structure-Activity Relationship (SAR) studies highlight the importance of electron-donating groups (e.g., hydroxyl, methoxy) at the 2nd and 4th positions. In quorum-quenching analogs, 2-hydroxyphenyl substitutions increased biofilm inhibition by 34% compared to unsubstituted derivatives. Halogenation (e.g., bromine) at aromatic positions can enhance lipophilicity and membrane penetration .

Q. Analytical Validation

  • HPLC-PDA: To confirm substituent incorporation and purity.
  • Molecular Docking: To predict interactions with bacterial LuxR-type receptors.

What spectroscopic techniques are essential for characterizing this compound?

Q. Basic Research Focus

  • ¹H/¹³C NMR: Assigns proton environments and carbon骨架. For example, in isogastrodinol, aromatic protons resonate at δ 6.5–7.2 ppm, while hydroxyl groups appear as broad singlets (δ 9.2–9.8 ppm) .
  • FT-IR: Confirms ketone (C=O stretch ~1680 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) functionalities.

Q. Advanced Application

  • 2D NMR (COSY, HSQC): Resolves overlapping signals in complex derivatives.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formulas (e.g., C₁₄H₁₂O₂ requires [M+H]⁺ = 213.0914).

How can researchers address discrepancies in reported bioactivity data for dihydrophenanthrenone derivatives?

Advanced Research Focus
Contradictions often arise from variations in assay conditions (e.g., bacterial strain variability, nutrient media). To mitigate:

  • Standardize Protocols: Follow CLSI guidelines for antimicrobial assays.
  • Control Experiments: Include reference compounds (e.g., 3-BrBAHSL) and validate via dose-response curves .
  • Meta-Analysis: Compare data across studies using tools like Prism® to identify outliers.

What are the computational approaches for predicting the reactivity of this compound?

Q. Advanced Research Focus

  • DFT Calculations: Optimize geometries at the B3LYP/6-311G(d,p) level to predict electrophilic sites (e.g., ketone group at C4).
  • Molecular Dynamics (MD): Simulate solvent interactions to guide solubility improvements.
  • ADMET Prediction: Use SwissADME to estimate pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .

What safety protocols are recommended for handling this compound in the laboratory?

Q. Basic Research Focus

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of fine powders.
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced Consideration

  • Acute Toxicity Testing: Conduct LD₅₀ assays in rodent models for novel derivatives.
  • Environmental Hazard Assessment: Evaluate aquatic toxicity (e.g., Daphnia magna EC₅₀) for disposal compliance .

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